

Application Note: Analysis of (E)-5-Octadecene using Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: (E)-5-Octadecene

Cat. No.: B15600944

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Abstract

This application note details a generalized protocol for the qualitative and quantitative analysis of **(E)-5-Octadecene** using Gas Chromatography-Mass Spectrometry (GC-MS). **(E)-5-Octadecene** is a long-chain alkene, and its accurate identification and quantification are crucial in various research fields, including petrochemical analysis, environmental monitoring, and studies of chemical synthesis. The methodology presented here is based on established principles for the analysis of long-chain hydrocarbons and provides a robust starting point for researchers, scientists, and drug development professionals.^{[1][2][3]} This document outlines the necessary instrumentation, experimental procedures, and data analysis techniques.

Introduction

(E)-5-Octadecene (C₁₈H₃₆) is an unsaturated hydrocarbon with a molecular weight of 252.48 g/mol.^{[4][5]} Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds like **(E)-5-Octadecene**.^[2] The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the analytical column.^[2] The mass spectrometer then ionizes and fragments the eluted compounds, providing a unique mass spectrum that acts as a molecular fingerprint for identification.^{[6][7]} This application note provides a detailed protocol that can be adapted for the specific analytical needs of the user.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation

- **Standard Preparation:** Prepare a stock solution of **(E)-5-Octadecene** in a high-purity volatile solvent such as n-hexane or dichloromethane. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
- **Sample Extraction (if applicable):** For complex matrices (e.g., environmental or biological samples), a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to isolate the analyte of interest and remove interfering substances.

2. GC-MS Instrumentation and Conditions

A standard benchtop GC-MS system is suitable for this analysis. The following parameters are recommended as a starting point and are based on methods for similar long-chain hydrocarbons.^{[8][9]}

Parameter	Recommended Setting
Gas Chromatograph	Agilent 7890B or similar
Injector	Split/Splitless Inlet
Injection Mode	Splitless (for trace analysis) or Split (10:1 ratio for higher concentrations)
Injection Volume	1 μ L
Injector Temperature	280 $^{\circ}$ C
Carrier Gas	Helium (99.999% purity)
Flow Rate	1.0 - 1.5 mL/min (Constant Flow Mode)
GC Column	Non-polar capillary column (e.g., HP-5MS, DB-5MS, or equivalent)
Dimensions	30 m length x 0.25 mm internal diameter x 0.25 μ m film thickness
Oven Temperature Program	
Initial Temperature	60 $^{\circ}$ C, hold for 2 minutes
Ramp Rate	10 $^{\circ}$ C/min
Final Temperature	300 $^{\circ}$ C, hold for 10 minutes
Mass Spectrometer	Agilent 5977 or similar
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Mass Analyzer	Quadrupole
Scan Range	m/z 40-500
Scan Rate	Dependant on instrument specifications
Transfer Line Temperature	280 $^{\circ}$ C
Ion Source Temperature	230 $^{\circ}$ C

Quadrupole Temperature150 °C

Data Presentation and Analysis

Qualitative Analysis

Identification of **(E)-5-Octadecene** is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library, such as the NIST Mass Spectral Library.^[4]^[10] The retention time of the analyte in the sample should also match that of a pure standard analyzed under the same conditions.

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area of **(E)-5-Octadecene** against the concentration of the prepared standards. The concentration of the analyte in the samples can then be determined from this calibration curve.

Expected Mass Spectrum

The electron ionization mass spectrum of **(E)-5-Octadecene** is characterized by a molecular ion peak (M⁺) at m/z 252 and a series of fragment ions resulting from the cleavage of the hydrocarbon chain.^[4] The fragmentation of long-chain alkenes typically involves allylic cleavage, which is the cleavage of the bond adjacent to the double bond, leading to the formation of stable carbocations.^[11]

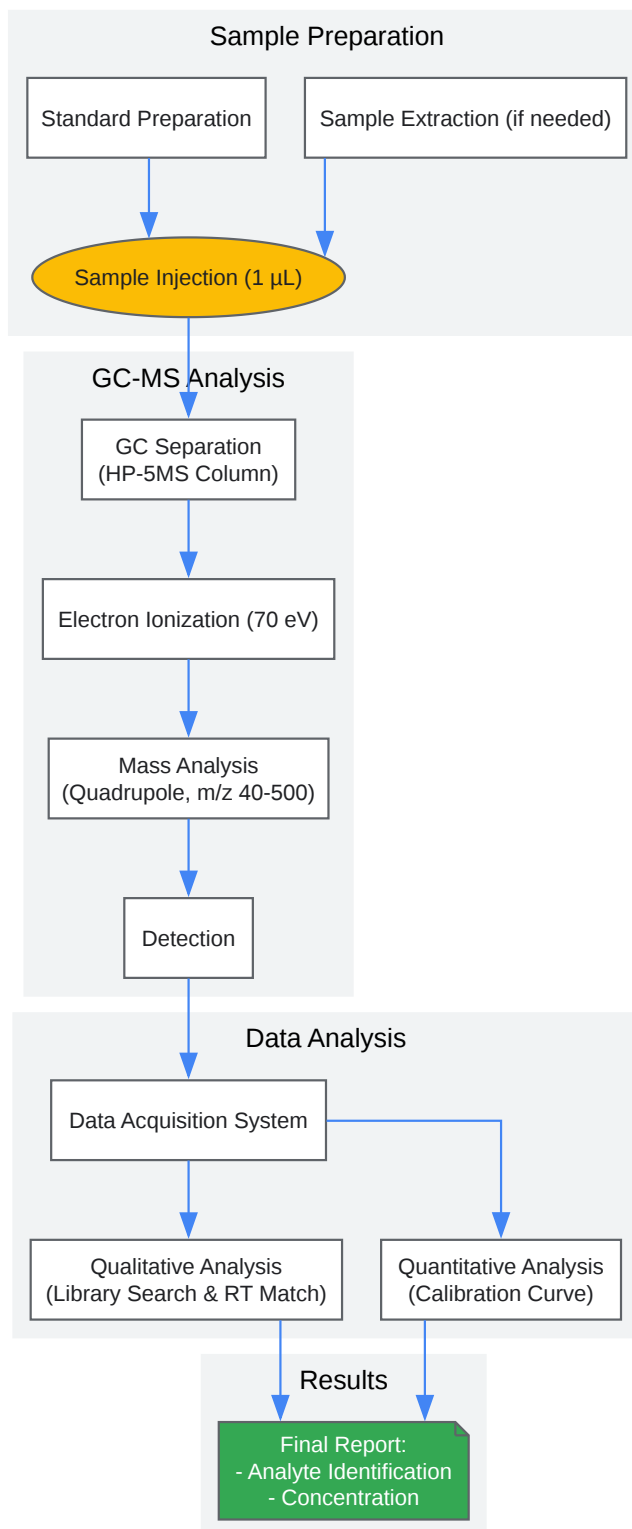
Table 1: Key Mass-to-Charge Ratios (m/z) and Relative Intensities for **(E)-5-Octadecene**

m/z	Relative Intensity (%)	Possible Fragment
41	100	C3H5+
43	~95	C3H7+
55	~85	C4H7+
57	~70	C4H9+
69	~65	C5H9+
83	~50	C6H11+
97	~35	C7H13+
252	< 5	C18H36+ (Molecular Ion)

Data is an approximation
based on the NIST WebBook
mass spectrum for (E)-5-
Octadecene.[\[4\]](#)

Experimental Workflow Diagram

GC-MS Analysis Workflow for (E)-5-Octadecene

[Click to download full resolution via product page](#)Caption: Workflow for the GC-MS analysis of **(E)-5-Octadecene**.

Conclusion

The GC-MS protocol described in this application note provides a reliable and robust method for the analysis of **(E)-5-Octadecene**. The use of a non-polar capillary column allows for good chromatographic separation of this long-chain alkene, while electron ionization mass spectrometry provides definitive identification based on its characteristic fragmentation pattern. This method can be readily adapted for various research and industrial applications requiring the analysis of **(E)-5-Octadecene** and similar long-chain hydrocarbons.

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